Positional Isomer Differentiation: 5- vs. 6-(2,3-Dimethylphenyl)picolinic Acid
5-(2,3-Dimethylphenyl)picolinic acid (CAS: 1226150-09-9) and 6-(2,3-dimethylphenyl)picolinic acid (CAS: 1226037-94-0) are regioisomers differing only in the position of the 2,3-dimethylphenyl substituent on the pyridine ring (5-position vs. 6-position) . Both share identical molecular formula (C₁₄H₁₃NO₂) and molecular weight (227.26 g/mol) but possess distinct InChIKey identifiers: XKFBEPXHYKHHLQ-UHFFFAOYSA-N for the 5-isomer vs. INCQLJAGXNXBMC-UHFFFAOYSA-N for the 6-isomer . The differential substitution position alters the spatial relationship between the aryl group and the chelating 2-carboxyl moiety: the 5-isomer positions the aryl group meta to the carboxyl-bearing carbon, while the 6-isomer places it ortho, directly adjacent to the carboxyl group, which may sterically influence metal coordination geometry and binding pocket accommodation [1].
| Evidence Dimension | Regioisomeric structural identity |
|---|---|
| Target Compound Data | 5-(2,3-dimethylphenyl)pyridine-2-carboxylic acid; InChIKey: XKFBEPXHYKHHLQ-UHFFFAOYSA-N; SMILES: Cc1cccc(-c2ccc(C(=O)O)nc2)c1C |
| Comparator Or Baseline | 6-(2,3-dimethylphenyl)pyridine-2-carboxylic acid (CAS: 1226037-94-0); InChIKey: INCQLJAGXNXBMC-UHFFFAOYSA-N; SMILES: CC1=C(C(=CC=C1)C2=NC(=CC=C2)C(=O)O)C |
| Quantified Difference | Distinct InChIKey values; 5-isomer features aryl group meta to carboxyl (C5), 6-isomer features aryl group ortho to carboxyl (C6) |
| Conditions | Molecular structure comparison via canonical SMILES and InChIKey identifiers |
Why This Matters
The distinct InChIKey ensures procurement of the correct regioisomer, as substitution position governs metal-chelation geometry and target binding, which are non-interchangeable in structure-based design.
- [1] Al-Sawah MA. Correlation analysis studies on substituted picolinic acid and derivatives. M.Sc. Thesis, Kuwait University. 2008. View Source
